molecular formula C7H13N2NaO8S B12776803 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt CAS No. 70942-00-6

2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt

Cat. No.: B12776803
CAS No.: 70942-00-6
M. Wt: 308.24 g/mol
InChI Key: SVOMPCNLUPPIOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinyl ring and an ethanesulfonic acid group. It is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt typically involves multiple steps. The initial step often includes the formation of the imidazolidinyl ring through a cyclization reaction. This is followed by the introduction of the ethanesulfonic acid group via a sulfonation reaction. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethanesulfonic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt involves its interaction with specific molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)propane-1-sulfonic acid, sodium salt
  • 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)butane-1-sulfonic acid, sodium salt

Uniqueness

Compared to similar compounds, 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt is unique due to its specific structural features, which confer distinct reactivity and stability. Its ethanesulfonic acid group provides enhanced solubility and reactivity, making it particularly useful in various applications.

Properties

CAS No.

70942-00-6

Molecular Formula

C7H13N2NaO8S

Molecular Weight

308.24 g/mol

IUPAC Name

sodium;2-[[4,5-dihydroxy-3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methoxy]ethanesulfonate

InChI

InChI=1S/C7H14N2O8S.Na/c10-3-8-5(11)6(12)9(7(8)13)4-17-1-2-18(14,15)16;/h5-6,10-12H,1-4H2,(H,14,15,16);/q;+1/p-1

InChI Key

SVOMPCNLUPPIOD-UHFFFAOYSA-M

Canonical SMILES

C(CS(=O)(=O)[O-])OCN1C(C(N(C1=O)CO)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.